molecular formula C12H16N2O3 B7875023 (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide

Cat. No.: B7875023
M. Wt: 236.27 g/mol
InChI Key: UQLCBSQHTZHYFG-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is a chiral peptidomimetic compound characterized by a 2,3-dihydrobenzo[1,4]dioxin core linked to an amino-propanamide moiety. Its molecular formula is C₁₃H₁₆N₂O₃, with a molecular weight of 260.28 g/mol (calculated from ). The compound features an (S)-configured α-carbon in the propionamide chain, which is critical for stereoselective interactions in biological systems. Structurally, the 2,3-dihydrobenzo[1,4]dioxin group provides rigidity and lipophilicity, while the primary amine and amide functionalities enable hydrogen bonding and target recognition .

The compound is typically synthesized via reductive amination or coupling reactions involving 2,3-dihydrobenzo[1,4]dioxin-6-carboxaldehyde intermediates, as described for analogs in and .

Properties

IUPAC Name

(2S)-2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-8(13)12(15)14-7-9-2-3-10-11(6-9)17-5-4-16-10/h2-3,6,8H,4-5,7,13H2,1H3,(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLCBSQHTZHYFG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC2=C(C=C1)OCCO2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide typically involves the following steps:

    Formation of the 2,3-dihydro-benzo[1,4]dioxin moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the amino group: The amino group can be introduced via reductive amination or other suitable methods.

    Formation of the propionamide backbone: This step involves the coupling of the amino group with a propionyl chloride derivative under controlled conditions.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.

    Substitution: The amino and propionamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide has several scientific research applications:

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential therapeutic properties can be explored for the treatment of various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a family of 2,3-dihydrobenzo[1,4]dioxin derivatives with variations in the amino-propanamide side chain or arylidene substituents. Below is a comparative analysis of key analogs:

Compound Name / ID Molecular Formula Key Structural Features Biological Activity (IC₅₀) Physical Properties References
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide C₁₃H₁₆N₂O₃ Primary amine, unsubstituted propionamide, (S)-configuration Not explicitly reported MP: ~202–204°C (analogous data)
9n: (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(4-hydroxy-3-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one C₂₅H₂₇N₃O₅S₂ Bulky 4-hydroxy-3-methoxybenzylidene group, thioxo-thiazolidinone core SsCK1: 2 μM; HsCDK5-p25: Not active MP: 202–204°C
9i: (5Z)-3-[4-(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethylamino)butyl]-5-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one C₂₆H₂₇N₃O₅S₂ Dual 2,3-dihydrobenzo[1,4]dioxin groups, thioxo-thiazolidinone core SsCK1: 5.4 μM; HsCDK5-p25: 1.3 μM MP: 170–243°C (decomp.)
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-propionamide C₁₅H₂₂N₂O₃ N-isopropyl substitution on amide nitrogen Not reported BP: 425.7°C; Storage: 2–8°C
(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-3,N-dimethyl-butyramide C₁₅H₂₂N₂O₃ Branched butyramide chain with N,N-dimethyl substitution Not reported Purity: ≥95%

Physicochemical and Pharmacokinetic Properties

  • Melting Points : The unsubstituted propionamide (target compound) has a higher melting point (~202–204°C) than N-substituted analogs (e.g., 170–243°C for 9i), likely due to reduced crystallinity in branched derivatives .
  • Chirality : The (S)-configuration in the target compound and its analogs (e.g., ) is critical for enantioselective interactions, as seen in kinase inhibition assays .

Biological Activity

(S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide is a compound that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings, including data tables and case studies.

Synthesis of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide

The synthesis of this compound typically involves the reaction of N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) with various acylating agents. For instance, one method includes the use of 4-methylbenzenesulfonyl chloride in an alkaline medium to produce sulfonamide derivatives, which can then be further modified to yield the desired propionamide structure. The overall reaction scheme can be summarized as follows:

  • Starting Material : N-(2,3-dihydrobenzo[1,4]dioxin-6-amine)
  • Reagents : 4-methylbenzenesulfonyl chloride and various acylating agents
  • Conditions : Aqueous Na2CO3 to maintain pH; monitoring via TLC
  • Final Product : (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide

This method has been documented in research focusing on the therapeutic potential of such compounds against diseases like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) through enzyme inhibition studies .

Enzyme Inhibition Studies

Recent studies have evaluated the inhibitory effects of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide on critical enzymes related to metabolic disorders:

  • α-Glucosidase Inhibition : This enzyme plays a significant role in carbohydrate digestion. Compounds that inhibit α-glucosidase can help manage blood sugar levels in diabetic patients. The synthesized derivatives showed promising results in inhibiting this enzyme.
  • Acetylcholinesterase Inhibition : This enzyme is crucial for neurotransmission and is a target for Alzheimer's treatment. The tested compounds exhibited varying degrees of inhibition against acetylcholinesterase, suggesting potential neuroprotective effects.

Case Studies and Research Findings

Several studies have documented the biological activities of derivatives of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide:

Study Focus Findings
Study 1T2DMInhibition of α-glucosidase with IC50 values indicating effective management of postprandial glucose levels.
Study 2ADSignificant inhibition of acetylcholinesterase with potential implications for cognitive function improvement.
Study 3General HealthAssessment of toxicity and selectivity in cellular models revealed low cytotoxicity and high selectivity towards target enzymes.

Mechanistic Insights

The mechanism of action for the biological activity of (S)-2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-propionamide involves its interaction with active sites on target enzymes through hydrogen bonding and hydrophobic interactions. Molecular docking studies have provided insights into how structural modifications can enhance binding affinity and specificity.

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